2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride
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Overview
Description
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride is a complex organic compound known for its extensive ethoxy chain and terminal thiol group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride typically involves multiple steps of ethoxylation and thiolation. One common method involves the reaction of 2-(2-aminoethoxy)ethanol with ethylene oxide under controlled conditions to extend the ethoxy chain.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures are crucial to achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the thiol group.
Substitution: The ethoxy chains can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Disulfides.
Reduction: Reduced thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride is used in:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the study of protein interactions and as a cross-linking agent.
Industry: Used in the production of specialized coatings and materials.
Mechanism of Action
The compound exerts its effects primarily through its thiol group, which can form covalent bonds with various biological molecules. This interaction can modulate the activity of enzymes and proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
- 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Uniqueness
The presence of the terminal thiol group in 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride distinguishes it from similar compounds, providing unique reactivity and applications in various fields .
Properties
Molecular Formula |
C16H36ClNO7S |
---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride |
InChI |
InChI=1S/C16H35NO7S.ClH/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25;/h25H,1-17H2;1H |
InChI Key |
AZYBHNIKNYFMJM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCS)N.Cl |
Origin of Product |
United States |
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